2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one
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Overview
Description
2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one typically involves the reaction of 1H-pyrazole with 2-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or other reduced forms.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Cyclization: Catalysts like palladium or copper may be used to facilitate cyclization reactions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Cyclization: Formation of complex heterocyclic compounds.
Scientific Research Applications
2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is employed in studies to understand its interactions with biological targets, such as enzymes or receptors.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can lead to changes in the enzyme’s conformation and activity, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Pyrazol-1-yl)ethanone: A similar compound with a shorter carbon chain.
2-(1H-Pyrazol-1-yl)propan-1-ol: A hydroxylated derivative of the compound.
1-(1H-Pyrazol-1-yl)butan-2-one: A compound with a longer carbon chain.
Uniqueness
2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties to the compound
Properties
Molecular Formula |
C6H7ClN2O |
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Molecular Weight |
158.58 g/mol |
IUPAC Name |
2-chloro-1-pyrazol-1-ylpropan-1-one |
InChI |
InChI=1S/C6H7ClN2O/c1-5(7)6(10)9-4-2-3-8-9/h2-5H,1H3 |
InChI Key |
WJFVGVYQKMGQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1C=CC=N1)Cl |
Origin of Product |
United States |
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